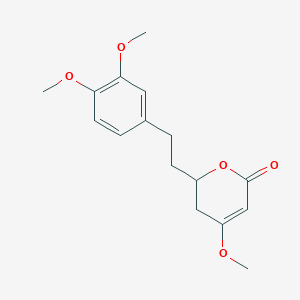

11,12-Dimethoxydihydrokawain

Beschreibung

Historical Trajectories and Early Chemical Characterization Endeavors within the Kawainoid Class

The study of kavalactones, the broader chemical class to which 11,12-dimethoxydihydrokawain belongs, has a rich history intertwined with the traditional use of the kava (B3030397) plant (Piper methysticum). For centuries, Pacific Islanders have used kava for social, ceremonial, and medicinal purposes. plos.org The active principles of the plant, the kavalactones, were later identified and became of interest to the Western pharmaceutical industry. cirad.fr

Early scientific investigations into kava's chemical constituents date back to the 19th century. The initial isolation of a crystalline substance from the kava rhizome was a pivotal moment, leading to the gradual elucidation of the complex mixture of related lactone compounds. These pioneering efforts in natural product chemistry laid the groundwork for the eventual identification of at least 18 different kavalactones from the kava rhizome. europa.eu Six of these—kawain, dihydrokawain, methysticin (B1662917), dihydromethysticin (B1670609), yangonin (B192687), and desmethoxyyangonin (B154216)—are considered the primary constituents, accounting for approximately 96% of the total kavalactone content. plos.orgeuropa.eu

The discovery of this compound came much later, as analytical techniques became more sophisticated. A 1972 study reported the isolation of 11-hydroxy-12-methoxydihydrokawain and this compound as two new kavalactones from Piper methysticum. acs.orgird.fr This discovery highlighted the chemical diversity within the kava plant and the potential for yet-undiscovered minor kavalactones.

Chemotaxonomic Significance of this compound within Piper methysticum and Related Genera

Chemotaxonomy, the classification of organisms based on their chemical constituents, is a valuable tool in the study of Piper methysticum. There are approximately 200 different cultivated varieties (cultivars) of kava, each possessing a unique chemical profile, or chemotype, which in turn produces specific physiological effects. plos.org The relative concentrations of the six major kavalactones are often used to define these chemotypes. plos.org

The presence and concentration of minor kavalactones, such as this compound, can provide further resolution in distinguishing between cultivars and may also be significant in differentiating between "noble" and "non-noble" kava varieties. europa.eu Noble kavas are generally preferred for consumption due to their more desirable effects, and they have been found to have different concentrations of certain compounds, like flavokavin B, compared to non-noble varieties. europa.eu

Furthermore, the chemical composition of Piper species can vary significantly. For instance, Piper methysticum is noted for being the only species in its genus from which a number of flavones and chalcones have been identified. cirad.fr The distribution of specific compounds can also help trace the geographic origin and domestication of kava. For example, the diversity of P. methysticum is highest in Vanuatu, which is considered a likely center of domestication. cirad.fr The presence of specific alkaloids has also been used to differentiate between cultivars; for example, the alkaloid 3alpha,4alpha-epoxy-5beta-pipermethystine was found in only one of eleven cultivars examined in a study. nih.gov

Methodological Paradigms in Natural Product Research Applied to Kawainoids: Past and Present Approaches

The methodologies for studying kawainoids have evolved significantly over time, mirroring the advancements in analytical chemistry.

Past Approaches: Early research relied heavily on classical methods of extraction, followed by fractional distillation and crystallization to isolate individual compounds. The structural elucidation of these isolated compounds was a laborious process, often involving chemical degradation studies and the synthesis of proposed structures for comparison.

Present Approaches: Modern research employs a suite of powerful analytical techniques that allow for rapid and accurate identification and quantification of kawainoids, even in complex mixtures. These methods include:

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for separating the various kavalactones within an extract. shimadzu.com HPLC is particularly widely used for analyzing organic acids and other natural products. shimadzu.com

Mass Spectrometry (MS): Often coupled with chromatography (e.g., GC-MS or LC-MS), mass spectrometry provides information about the mass and fragmentation pattern of molecules, enabling their identification. researchgate.net High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of new compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the detailed molecular structure of organic compounds. researchgate.net One-dimensional and two-dimensional NMR experiments provide information about the carbon-hydrogen framework of a molecule. nih.govarxiv.org While MS offers higher sensitivity, NMR is highly reproducible and quantitative without the need for extensive sample preparation. researchgate.net The combination of both MS and NMR provides a more comprehensive analysis of the metabolome. nih.gov

The following table summarizes the key analytical techniques used in kawainoid research:

| Analytical Technique | Primary Application in Kawainoid Research | Key Advantages |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of kavalactones. | High resolution, widely applicable. shimadzu.com |

| Gas Chromatography (GC) | Separation of volatile derivatives of kavalactones. | Effective for separating compounds in gases and liquids. |

| Mass Spectrometry (MS) | Identification based on mass-to-charge ratio and fragmentation. | High sensitivity and selectivity. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of isolated kavalactones. | Provides detailed structural information, quantitative. researchgate.netarxiv.org |

Rationale for Focused Academic Inquiry into this compound's Unique Features

While the six major kavalactones have been the subject of extensive research, there is a compelling rationale for a more focused academic inquiry into the unique features of minor kavalactones like this compound.

Firstly, the structural variations among kavalactones, even minor ones, can lead to significant differences in their biological activity. For example, a study on the neuroprotective effects of kava extract and its constituents found that methysticin and dihydromethysticin showed protective activity against ischemic brain damage, while other major kavalactones did not. nih.gov This underscores the importance of investigating the properties of each individual compound.

Secondly, the presence of two methoxy (B1213986) groups on the dihydrokawain skeleton of this compound is a unique structural feature that warrants further investigation. The position and nature of substituents on the kavalactone core are known to influence their chemical and physical properties, which in turn can affect their metabolic fate and biological interactions.

Finally, a deeper understanding of the biosynthesis and distribution of minor kavalactones can provide valuable insights into the chemotaxonomy and genetic diversity of Piper methysticum. This knowledge could be crucial for the standardization of kava products and for breeding programs aimed at developing cultivars with specific chemical profiles.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

38146-60-0 |

|---|---|

Molekularformel |

C16H20O5 |

Molekulargewicht |

292.33 g/mol |

IUPAC-Name |

(2S)-2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C16H20O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h5,7-8,10,12H,4,6,9H2,1-3H3/t12-/m0/s1 |

InChI-Schlüssel |

HEURTYMJWQPWNN-LBPRGKRZSA-N |

SMILES |

COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC |

Isomerische SMILES |

COC1=CC(=O)O[C@H](C1)CCC2=CC(=C(C=C2)OC)OC |

Kanonische SMILES |

COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC |

melting_point |

124-125°C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Natural Occurrence and Biosynthetic Pathways of 11,12 Dimethoxydihydrokawain

Botanical Sources and Geographic Distribution Patterns of 11,12-Dimethoxydihydrokawain-Producing Species

The exclusive natural source of this compound, along with other kavalactones, is the plant species Piper methysticum G. Forst, commonly known as kava (B3030397). biorxiv.orgbiorxiv.org Kava is a perennial shrub belonging to the pepper family, Piperaceae. It has a long history of use in the Pacific Islands for preparing a traditional non-alcoholic, psychoactive beverage. biorxiv.orgconsensus.app

The plant is a cultigen, and its origin is traced to Melanesia, with evidence suggesting it was first domesticated in the northern islands of Vanuatu. hawaii.edu From this center of origin, various cultivars were transported and cultivated eastward into Polynesia (including Hawaii and Fiji) and to parts of Micronesia and New Guinea. hawaii.edu As a result, P. methysticum is now widely grown throughout the Pacific region. consensus.app

Kavalactones are predominantly concentrated in the rootstock of the plant, which consists of the roots and rhizomes. hawaii.edufoodstandards.gov.au The total kavalactone content can vary significantly, ranging from 3% to 20% of the root's dry weight, depending on the specific cultivar, the age of the plant, and the agricultural conditions under which it is grown. foodstandards.gov.auresearchgate.neteuropa.eu While this compound is one of the identified kavalactones, it is considered a minor constituent compared to the six major kavalactones that account for approximately 96% of the total kavalactone content. biorxiv.orgeuropa.eu The occurrence of this compound is therefore confined to the geographic regions where Piper methysticum is cultivated.

Precursor Identification and Early Biosynthetic Intermediates in Kawainoid Production

The biosynthesis of kavalactones, including this compound, is a complex process that combines intermediates from two major metabolic pathways: the shikimate pathway and the polyketide pathway. hebmu.edu.cnuni-regensburg.de

The journey begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. hebmu.edu.cnresearchgate.net A series of enzymatic steps convert L-phenylalanine into a hydroxycinnamoyl-CoA thioester, such as p-coumaroyl-CoA. biorxiv.orgbiorxiv.org This molecule serves as the "starter" unit for the construction of the kavalactone core.

The subsequent steps are managed by the polyketide synthesis machinery. The starter unit, p-coumaroyl-CoA, is sequentially condensed with two molecules of malonyl-CoA, an extender unit derived from primary metabolism. researchgate.net This chain-extension reaction, catalyzed by a specific type of polyketide synthase, forms a linear polyketide intermediate. This intermediate then undergoes cyclization through lactonization to form the fundamental α-pyrone ring structure characteristic of the styrylpyrone backbone of kavalactones. biorxiv.orgbiorxiv.org The initial product formed is bisnoryangonin, which serves as a common precursor for further diversification. biorxiv.org For dihydrokawains like the target compound, it is hypothesized that the pathway can also utilize a reduced starter unit, such as dihydro-p-coumaroyl-CoA, to form the saturated side chain early in the process. biorxiv.org

Enzymatic Biotransformations and Stereochemical Control Mechanisms in the Biosynthesis of this compound

The formation of this compound from the basic styrylpyrone scaffold involves a series of specific enzymatic modifications, often referred to as tailoring reactions. These reactions are responsible for the vast chemical diversity observed among kavalactones.

Scaffold Formation : The key enzyme responsible for forming the styrylpyrone scaffold is styrylpyrone synthase (SPS). Researchers have identified two distinct SPS enzymes in P. methysticum, designated PmSPS1 and PmSPS2. biorxiv.orgmit.edu These enzymes evolved from the ubiquitous plant enzyme chalcone (B49325) synthase (CHS) but have neofunctionalized to catalyze the condensation of one p-coumaroyl-CoA molecule with two malonyl-CoA molecules, leading to the styrylpyrone ring system instead of a chalcone. biorxiv.orgbiorxiv.org

Reduction : The "dihydro" designation in this compound indicates that the double bond in the cinnamoyl side chain is reduced. This saturation is catalyzed by a regio- and stereo-specific reductase enzyme, which acts on the styrylpyrone intermediate to produce the dihydrokavain (B1670604) core structure. researchgate.netnih.gov

Hydroxylation : To achieve the specific substitution pattern of this compound, the aromatic ring of the dihydrokawain precursor must first be hydroxylated at the C-11 and C-12 positions. These reactions are typically catalyzed by Cytochrome P450 monooxygenases (P450s). While the specific P450s for this reaction have not been fully characterized, the CYP719 family of P450s is known to be involved in related reactions in kava, such as forming the methylenedioxy bridge in methysticin (B1662917) from adjacent hydroxyl and methoxyl groups, strongly implicating P450s in this hydroxylation step. biorxiv.org

O-Methylation : Following di-hydroxylation, the hydroxyl groups at C-11 and C-12 are methylated. This biotransformation is carried out by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). biorxiv.org Studies have identified two key enzymes in kava, kava O-methyltransferase 1 (PmKOMT1) and PmKOMT2. PmKOMT1 is a particularly versatile enzyme capable of methylating hydroxyl groups at the C-4, C-11, or C-12 positions of the styrylpyrone backbone. biorxiv.orgresearchgate.net The formation of the 11,12-dimethoxy structure is therefore the result of sequential methylation of a dihydroxylated dihydrokawain intermediate, catalyzed by PmKOMT1.

The stereochemistry of the final molecule is determined by the high specificity of the enzymes involved, particularly the reductase that creates the chiral center in the dihydro-pyrone ring. researchgate.net

Genetic and Transcriptomic Regulation of Biosynthetic Gene Clusters for Kawainoids

Investigating the genetic basis of kavalactone biosynthesis is challenging because P. methysticum is a decaploid organism (having ten sets of chromosomes), which makes conventional genetic mapping and modification infeasible. biorxiv.orgmit.edu To overcome this, researchers have employed a multi-omics approach, primarily relying on transcriptome analysis. biorxiv.orgmit.edu

By sequencing the RNA from kava tissues known to produce kavalactones (roots and leaves), scientists have identified the genes that are actively being expressed. biorxiv.orgbiorxiv.org This transcriptomic data served as a blueprint to find candidate genes encoding the enzymes of the biosynthetic pathway. The genes for the key enzymes, including PmSPS1, PmSPS2, PmKOMT1, and PmKOMT2, were identified through this method by searching for sequences similar to known plant biosynthetic enzymes and then verifying their function. biorxiv.orgbiorxiv.orgresearchgate.net For instance, analysis of gene expression levels revealed that PmKOMT1 is one of the most highly expressed genes in kava, consistent with the prevalence of methylated kavalactones. biorxiv.org

Unlike the biosynthetic gene clusters (BGCs) found in bacteria and fungi where all genes for a pathway are physically located together on the chromosome, the genes for kavalactone biosynthesis appear to form a co-regulated metabolic network. researchgate.net The expression of these genes is spatially regulated, with higher expression in the roots and rhizomes where kavalactones accumulate. cirad.fr A post-hoc analysis of a clinical trial also noted that kava administration in humans decreased the expression of the catechol-O-methyltransferase (COMT) gene, highlighting the interaction of kavalactones with genetic systems, though this is distinct from the regulation within the plant itself. nih.govresearchgate.net The elucidation of the biosynthetic pathway was ultimately achieved by identifying the relevant genes from the plant's transcriptome and functionally expressing them in heterologous systems like Nicotiana benthamiana to confirm their roles in producing specific kavalactones. mit.eduucsd.edu

Comparative Biosynthetic Analyses Across Different Chemotypes and Cultivars Affecting this compound Content

The diverse cultivars of Piper methysticum are categorized into distinct chemotypes based on their unique kavalactone profiles. The chemotype is represented by a six-digit code indicating the relative abundance of the six major kavalactones in descending order. hawaii.edu This chemical diversity is genetically controlled, meaning that different cultivars have inherent variations in the expression or efficiency of the enzymes in the kavalactone biosynthetic pathway. researchgate.netoup.com

Studies comparing different cultivars, such as 'noble' varieties (preferred for traditional beverages) and 'two-day' or 'wichmannii' varieties, reveal significant differences in their kavalactone composition. oup.com For example, a study of Fijian noble cultivars found that kavain (B167398) was the most abundant kavalactone, followed by methysticin or dihydrokavain. mdpi.com In contrast, non-noble varieties often have higher concentrations of dihydrokavain (DHK) and dihydromethysticin (B1670609) (DHM). mdpi.com

The final concentration of a minor kavalactone like this compound is directly dependent on this genetic variability. Its production requires a sequence of several enzymatic steps: formation of a dihydrokawain scaffold, followed by two separate hydroxylation events and two methylation events. The presence and final amount of this compound in a specific cultivar would depend on the collective efficiency and expression levels of the specific reductases, P450 hydroxylases, and the promiscuous PmKOMT1 enzyme. Cultivars that show higher expression of the necessary hydroxylases and PmKOMT1 would be expected to produce more this compound, while those with less active enzymes in this specific branch of the pathway would have lower or undetectable amounts. While the total kavalactone content can be influenced by environmental factors and cultivation techniques, the chemotype—and thus the relative proportion of compounds like this compound—is a stable, genetically determined trait of the cultivar. hawaii.eduresearchgate.net

Table of Kavalactone Content in Different Parts of a Noble P. methysticum Cultivar

| Plant Part | Kavain (mg/g) | Dihydromethysticin (mg/g) | Desmethoxyyangonin (B154216) (mg/g) |

| Crown Root Peel (CRP) | 2.1 ± 0.3 | 2.0 ± 0.3 | 0.9 ± 0.1 |

| Crown Root No Peel (CNP) | 1.8 ± 0.2 | 2.2 ± 0.2 | 0.7 ± 0.1 |

| Lateral Roots (LR) | 1.8 ± 0.1 | 2.3 ± 0.4 | 1.0 ± 0.1 |

| Stem Peel (SP) | 0.6 ± 0.1 | 1.0 ± 0.1 | 0.4 ± 0.1 |

| Stem No Peel (SNP) | 0.3 ± 0.0 | 0.6 ± 0.1 | 0.2 ± 0.0 |

| Data adapted from a study on a noble kava variety, showing the distribution of three major kavalactones. Concentrations are on a dry weight basis ± standard deviation. oup.com |

Advanced Chemical Synthesis Strategies for 11,12 Dimethoxydihydrokawain and Analogues

Total Synthesis Approaches: Retrosynthetic Analysis, Key Reaction Methodologies, and Stereocontrol

Total synthesis provides a powerful means to construct 11,12-Dimethoxydihydrokawain from readily available starting materials, offering flexibility in analogue design. A common retrosynthetic approach disconnects the molecule at the ester linkage of the dihydropyrone ring and the bond connecting the side chain to the aromatic ring. This strategy allows for the independent synthesis of the aromatic and heterocyclic portions, which are then coupled in the final stages.

Key reaction methodologies often involve the formation of the dihydropyrone ring through lactonization reactions. Stereocontrol is a critical aspect of the synthesis, particularly when targeting specific enantiomers of the molecule.

A plausible, though not explicitly detailed in the provided search results for this specific compound, total synthesis could involve a hetero-Diels-Alder reaction. For instance, a reaction between a substituted 1,3-dimethoxy-1-trimethylsilyloxybutadiene and a suitably substituted cinnamaldehyde (B126680) could potentially construct the dihydropyrone ring with the desired stereochemistry. researchgate.net This approach has been successful in the synthesis of related kavalactones like (±)-kawain. researchgate.net

The creation of single enantiomers of chiral molecules is a significant challenge in organic synthesis, often addressed through asymmetric synthesis. slideshare.net This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. slideshare.netdu.ac.in While specific methods for the asymmetric synthesis of this compound enantiomers are not extensively detailed in the provided search results, general principles of asymmetric synthesis can be applied.

One common strategy is the use of a chiral auxiliary, a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. du.ac.in After the desired stereocenter is set, the auxiliary is removed. Another powerful approach is enantioselective catalysis, where a small amount of a chiral catalyst is used to produce a large amount of a single enantiomer. chiralpedia.com For the synthesis of chiral dihydropyrones, asymmetric aldol (B89426) reactions are a well-established method. du.ac.in

The table below illustrates potential asymmetric strategies that could be adapted for the synthesis of this compound enantiomers.

| Asymmetric Strategy | Description | Potential Application |

| Chiral Pool Synthesis | Utilizes readily available enantiomerically pure natural products as starting materials. | Starting from a chiral precursor like a sugar or an amino acid. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | An Evans auxiliary could be used to control the stereochemistry of an aldol condensation to form the dihydropyrone ring. du.ac.in |

| Asymmetric Catalysis | A chiral catalyst is used to selectively produce one enantiomer over the other. | A chiral Lewis acid could catalyze a stereoselective Diels-Alder reaction to form the dihydropyrone ring. |

The synthesis of complex molecules like this compound often requires reactions that selectively target one functional group in the presence of others (chemoselectivity) or one specific position on a molecule (regioselectivity). mdpi.comrsc.org For instance, in a total synthesis, it might be necessary to selectively reduce a double bond in the side chain without affecting the aromatic ring or the lactone.

The strategic use of protecting groups is a common method to achieve chemoselectivity. A protecting group temporarily masks a reactive functional group, allowing another part of the molecule to be modified. The protecting group is then removed in a later step.

Regioselectivity is crucial when constructing the substituted aromatic ring of this compound. Directed ortho-metalation is a powerful technique that can be used to introduce substituents at specific positions on an aromatic ring. The choice of reaction conditions, such as the catalyst and solvent, can also significantly influence the regioselectivity of a reaction. researchgate.net For example, in the hydroformylation of alkenes, different ligands on the rhodium catalyst can lead to different ratios of linear and branched aldehydes. researchgate.net

Asymmetric Synthesis of this compound Enantiomers

Semisynthetic Routes: Derivatization from Naturally Occurring Kawainoid Scaffolds

An alternative to total synthesis is semisynthesis, which starts with a naturally occurring compound that is structurally related to the target molecule. This approach can be more efficient as the core scaffold is already assembled. For this compound, a potential starting material could be kawain or another abundant kavalactone from the kava (B3030397) plant.

The semisynthetic process would involve chemically modifying the starting kavalactone. For example, if starting from kawain, the synthesis would require the reduction of the double bond in the dihydropyrone ring and the introduction of the two methoxy (B1213986) groups onto the aromatic ring. This could involve selective hydrogenation and electrophilic aromatic substitution reactions.

Development of Novel Methodologies for α-Pyrone and Dihydropyrone Ring Formation

The α-pyrone and dihydropyrone motifs are present in a wide variety of natural products, and the development of new methods for their synthesis is an active area of research. nih.gov These methods aim to improve efficiency, selectivity, and substrate scope.

Recent advances in this area include transition metal-catalyzed reactions. For example, palladium-catalyzed coupling and cyclization reactions have been used to synthesize substituted 2-pyrones. nih.gov Ruthenium-catalyzed carbonylative cycloadditions have also been developed to create tetrasubstituted 2-pyrones. nih.gov Phosphine-catalyzed annulations of aldehydes and allenoates provide another route to 6-substituted 2-pyrones. nih.gov In nature, enzymes like ketosynthases are responsible for the formation of α-pyrone rings in some secondary metabolites. researchgate.net

Green Chemistry Principles in the Synthesis of Kawainoids

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. wikipedia.orgnih.gov The twelve principles of green chemistry provide a framework for creating more environmentally friendly synthetic routes. acs.org

Key green chemistry principles applicable to the synthesis of kawainoids include:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water, supercritical CO2, or bio-based solvents. wikipedia.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. pandawainstitute.com

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources. pandawainstitute.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. acs.org

The use of biocatalysis and chemoenzymatic methods, as discussed in the next section, is a prime example of applying green chemistry principles to synthesis. mdpi.com

The following table summarizes how green chemistry principles can be applied to kawainoid synthesis.

| Green Chemistry Principle | Application in Kawainoid Synthesis | Example |

| Prevention | Design syntheses to avoid waste production. acs.org | Utilize a convergent synthesis that minimizes the number of steps. |

| Atom Economy | Maximize the incorporation of starting materials into the final product. acs.org | Employ addition reactions like the Diels-Alder reaction. |

| Less Hazardous Chemical Syntheses | Use and generate substances with low toxicity. skpharmteco.com | Replace toxic reagents with safer alternatives. |

| Designing Safer Chemicals | Design products that are effective but have minimal toxicity. acs.org | Not directly related to synthesis but to the final product's properties. |

| Safer Solvents and Auxiliaries | Avoid or replace hazardous solvents. wikipedia.org | Use water or ionic liquids as reaction media. |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. pandawainstitute.com | Employ highly active catalysts that work under mild conditions. |

| Use of Renewable Feedstocks | Use starting materials from renewable sources. pandawainstitute.com | Derive starting materials from biomass. |

| Reduce Derivatives | Minimize the use of protecting groups. acs.org | Utilize enzymes that selectively react at one site. acs.org |

| Catalysis | Use catalytic reagents instead of stoichiometric ones. | Employ transition metal catalysts or enzymes. |

| Design for Degradation | Design products that break down into harmless substances after use. | Not directly related to synthesis but to the final product's lifecycle. |

| Real-time Analysis for Pollution Prevention | Monitor reactions in real-time to prevent the formation of byproducts. | Use in-line spectroscopic techniques to follow reaction progress. |

| Inherently Safer Chemistry for Accident Prevention | Choose substances and forms of substances that minimize the potential for accidents. | Avoid the use of highly reactive or explosive reagents. |

Chemoenzymatic Synthesis and Biocatalysis Applications for this compound Derivatives

Chemoenzymatic synthesis combines the best of both worlds: the selectivity and mild reaction conditions of enzymes with the versatility of traditional organic chemistry. mdpi.comnih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high regio- and stereoselectivity, which can simplify synthetic routes and reduce the need for protecting groups. nih.govrsc.org

For the synthesis of this compound derivatives, enzymes could be used for several key transformations. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic intermediate, providing access to enantiomerically pure building blocks. beilstein-journals.org Oxidoreductases could be employed for selective oxidations or reductions. For instance, an ene-reductase could be used for the asymmetric reduction of a carbon-carbon double bond. mdpi.com

Furthermore, enzymes from the kava plant's biosynthetic pathway or from other organisms could potentially be harnessed to perform specific steps in the synthesis. researchgate.net The integration of enzymatic steps into a synthetic sequence can lead to more efficient and sustainable processes for producing this compound and its analogues. mdpi.comnih.gov

Excluding: Clinical Human Trial Data, Dosage/administration, Safety/adverse Effects.

Ligand-Receptor Interaction Studies: Binding Affinity Profiling in Isolated Systems

Currently, there are no publicly available scientific studies that have determined the ligand-receptor binding affinity profile of 11,12-Dimethoxydihydrokawain. Research investigating its direct interaction with specific receptor targets to determine binding constants (Kᵢ) or inhibitory concentrations (IC₅₀) in isolated systems has not been reported in the accessible literature.

Modulation of Ion Channel Dynamics in Excitable Cell Lines (e.g., Voltage-Gated Sodium and Calcium Channels)

There is a lack of specific research on the effects of this compound on the dynamics of ion channels. No electrophysiological studies have been published that detail its potential to modulate the activity of voltage-gated sodium or calcium channels in excitable cell lines.

Influence on Neurotransmitter Systems in Synaptosomal Preparations and Primary Neuronal Cultures

The influence of this compound on neurotransmitter systems has not been elucidated. There are no available studies using synaptosomal preparations or primary neuronal cultures to investigate its effects on the release, uptake, or metabolism of key neurotransmitters.

Cellular Signaling Pathway Perturbations (e.g., MAPK, NF-κB, PI3K/Akt cascades) in In Vitro Models

While some kavalactones have been shown to interact with cellular signaling pathways, there is no specific in vitro data demonstrating that this compound directly perturbs the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), or Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling cascades. A metabolomics study did note a correlation between levels of this compound and pathways including the PI3K-Akt signaling pathway in the context of a disease model, but this was an associative finding and not a direct investigation of the compound's mechanistic action. nih.gov

Regulation of Gene Expression and Protein Synthesis in Cultured Cellular Systems

There are currently no scientific reports on the effects of this compound on the regulation of gene expression or protein synthesis in cultured cellular systems.

Preclinical Investigations of Neuropharmacological Modulations in Defined Animal Models (e.g., locomotor activity, specific behavioral assays)

Preclinical investigations into the neuropharmacological effects of this compound in animal models are absent from the current scientific literature. No studies have been published that examine its impact on locomotor activity or other specific behavioral assays.

Structure Activity Relationship Sar Elucidation for 11,12 Dimethoxydihydrokawain Analogues

Design and Synthesis of Chemically Modified Analogues of 11,12-Dimethoxydihydrokawain

The core structure of kavalactones, a 4-methoxy-α-pyrone with a styryl or phenylethyl substitution at the 6-position, serves as a versatile template for chemical modification. nih.gov The design of analogues of this compound focuses on altering specific parts of the molecule, such as the α,β-unsaturated lactone ring or the aromatic styryl group, to probe their contribution to biological activity.

Synthetic strategies often involve the acylation or amidation of enolizable cyclic 1,3-diketones to create novel kava-like molecules where the lactone ring is replaced by an α,β-unsaturated ketone. eui.eu This approach has been used to generate analogues such as 3-oxocyclohex-1-en-1-yl benzoates and the corresponding benzamides. eui.eu

Another common strategy is the modification of the pendant aryl ring. For instance, in the synthesis of analogues of the kavalactones desmethoxyyangonin (B154216) and yangonin (B192687), various substituents are introduced at the 4-position of the styryl group to explore their impact on activity. nih.govdntb.gov.ua These chemical modifications have led to the synthesis of numerous kava (B3030397) analogues that have been evaluated for a range of activities, including anti-inflammatory and analgesic effects. nih.gov

Positional and Substituent Effects on Molecular Interactions and Cellular Activities

The position and nature of substituents on the kavalactone scaffold have a profound impact on biological activity. SAR studies reveal that specific structural features are critical for potency and efficacy. For example, the double bonds located between carbons 5 and 6 in the pyrone ring and between carbons 7 and 8 in the side chain have been identified as significant for influencing the biological activities of kavalactones. nih.gov

A systematic study of synthetic analogues of desmethoxyyangonin and yangonin against the parasite Haemonchus contortus demonstrated the critical role of the substituent at the 4-position of the pendant aryl ring. nih.govdntb.gov.uagriffith.edu.au The parent natural products, desmethoxyyangonin and yangonin, showed moderate activity, whereas analogues with specific 4-substituents exhibited significantly increased potency. nih.govdntb.gov.ua This highlights that modifications to the styryl moiety are a key area for optimizing the biological effects of this class of compounds.

The following interactive table details the anthelmintic activity of parent kavalactones and their more potent synthetic analogues, illustrating the effect of different substituents.

Data sourced from Herath et al., 2020. nih.govresearchgate.net

As shown in the table, introducing electron-withdrawing groups like 4-trifluoromethoxy (OCF₃) and 4-difluoromethoxy (OCHF₂) or larger groups like 4-phenoxy (O-Ph) and 4-N-morpholine resulted in compounds with substantially lower IC₅₀ values, indicating greater potency than the parent kavalactones. nih.govdntb.gov.ua Notably, these potent analogues did not exhibit significant toxicity in HepG2 human hepatoma cells at the tested concentrations. nih.govdntb.gov.ua

Stereochemical Influences on the Biological Activity Profiles of Kawainoid Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of chiral natural compounds. nih.gov The interaction between a drug molecule and its biological target (such as an enzyme or receptor) is highly dependent on the shape of the drug, and even subtle changes in stereochemistry can lead to significant differences in potency and efficacy. mdpi.com

For many classes of natural product derivatives, one enantiomer or diastereomer exhibits significantly higher activity than its stereoisomers. This stereoselectivity often arises from specific binding interactions with the chiral environment of the target protein or differential rates of metabolic processing. nih.gov The synthesis of specific stereoisomers, known as stereoselective synthesis, is therefore a critical aspect of medicinal chemistry to produce the most active and selective compounds. nih.govifremer.frchemrxiv.org

While specific studies detailing the stereochemical influences on the biological profile of this compound analogues are not extensively documented in the reviewed literature, the general principle remains highly relevant. The kavalactone scaffold contains chiral centers, and it is expected that different stereoisomers will display distinct biological activities. Therefore, the design and synthesis of enantiomerically pure kavalactone analogues is a key strategy for developing optimized therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netdntb.gov.ua By quantifying physicochemical properties (known as molecular descriptors) and relating them to activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds and to gain insight into the molecular mechanisms of action. ifremer.frdntb.gov.ua

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of structurally related compounds with measured biological activity (e.g., the kavalactone analogues in the table above) is selected. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic properties. researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that links a selection of descriptors to the biological activity. ifremer.frresearchgate.net

Model Validation: The model's statistical significance and predictive power are rigorously tested, often using an external set of compounds not used in the model's creation. idexlab.com

QSAR models have been developed to evaluate the hepatotoxic risks of components found in traditional medicines. researchgate.net For the kavalactone analogues discussed previously, a QSAR model could be developed by correlating descriptors of the 4-position substituent (e.g., size, electronic properties, hydrophobicity) with the observed anthelmintic IC₅₀ values. nih.gov Such a model would provide a predictive framework for designing new analogues with potentially even greater potency.

The table below provides a hypothetical framework for the data required for a QSAR study on kavalactone analogues.

Pharmacophore Generation and Ligand-Based Design Principles for Targeted Modulators

A pharmacophore is a three-dimensional arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity. Ligand-based pharmacophore modeling uses the structures of known active compounds to derive a hypothesis about these critical features when the structure of the biological target is unknown. This model then serves as a 3D query to screen virtual compound libraries for novel molecules that fit the pharmacophore and are therefore likely to be active.

Studies have shown that the kavalactone structure possesses a pharmacophore that is recognized by several cellular drug targets. Analysis of these pharmacophores suggests that for many interactions, the conformational stability of the kavalactone scaffold is more critical than the specific nature of its substituents.

Key features that may constitute a kavalactone pharmacophore include:

Hydrogen Bond Acceptors: The carbonyl oxygen atoms in the α-pyrone ring.

Hydrophobic/Aromatic Regions: The phenyl ring of the styryl group and the lactone ring itself.

Specific Substituent Features: The presence of a methylenedioxy bridge (ketal group) on the aromatic ring, as seen in methysticin (B1662917), has been noted to influence activity.

The development of a pharmacophore model for a specific target, such as a receptor or enzyme, allows for the rational design of targeted modulators. By understanding the essential spatial arrangement of features required for binding, medicinal chemists can design novel analogues of this compound that are optimized for potency and selectivity against a desired biological target.

Advanced Analytical Methodologies for Research on 11,12 Dimethoxydihydrokawain

High-Resolution Mass Spectrometry (HRMS) for Metabolomic Profiling and Structural Confirmation of Derivatives

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of kavalactones. innovareacademics.in It provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. measurlabs.comnih.gov In metabolomic studies, techniques like HPLC-HRMS are used to profile the complex mixture of secondary metabolites in kava (B3030397) extracts, enabling the tentative identification of compounds like this compound based on their exact mass. nih.govnih.gov Tandem HRMS (MS/MS) experiments generate fragmentation patterns that provide definitive structural information, confirming the identity of the pyrone core and the nature of the substituents. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for De Novo Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of natural products. researchgate.netnih.gov For a molecule like this compound, a suite of NMR experiments would be employed:

¹H NMR : Identifies the number and environment of protons, revealing signals for the aromatic ring, the methoxy groups, and the protons on the pyrone and ethyl bridge.

¹³C NMR : Determines the number of unique carbon atoms in the molecule. nih.gov

2D NMR (COSY, HSQC, HMBC) : These experiments establish connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the complete assembly of the molecular structure and unambiguous placement of the methoxy groups on the aromatic ring. researchgate.net

Table 1: Representative NMR Data for Kavalactone Scaffolds

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 7.0 - 8.0 | Aromatic Protons |

| ¹H | 5.0 - 6.5 | Olefinic Protons (pyrone ring) |

| ¹H | 3.5 - 4.5 | Protons adjacent to oxygen (e.g., H-6) |

| ¹H | 3.7 - 4.0 | Methoxy Group Protons (-OCH₃) |

| ¹³C | 160 - 170 | Carbonyl Carbon (C-2) |

| ¹³C | 120 - 145 | Aromatic Carbons |

| ¹³C | 90 - 110 | Olefinic Carbons (pyrone ring) |

| ¹³C | 55 - 60 | Methoxy Group Carbons |

Note: Specific shifts for this compound require experimental measurement. Data is generalized from known kavalactone structures.

Hyphenated Chromatographic Techniques (e.g., LC-NMR, GC×GC-MS) for Complex Mixture Analysis in Research Samples

To analyze complex mixtures like kava extracts without extensive purification, hyphenated techniques are invaluable.

LC-MS : Liquid Chromatography-Mass Spectrometry is the most common hyphenated technique for kava analysis, providing separation of individual kavalactones followed by their detection and identification by MS. mdpi.comthegoodscentscompany.com UHPLC (Ultra-High-Performance Liquid Chromatography) systems offer faster analysis times and superior resolution. nih.gov

LC-NMR : This technique couples an HPLC system directly to an NMR spectrometer. It allows for the acquisition of full NMR data on individual compounds as they elute from the chromatography column, making it a powerful tool for identifying novel or unexpected compounds in a mixture without prior isolation. thegoodscentscompany.com

GC×GC-MS : Two-dimensional Gas Chromatography coupled to Mass Spectrometry provides exceptional separating power for complex volatile or semi-volatile samples, though its application to kavalactones is less common than LC-based methods due to their polarity and thermal stability.

Chiral Chromatography for Enantiomeric Separation and Purity Assessment of Synthetic and Natural Samples

Many kavalactones, including this compound, possess a stereocenter at the C-6 position and are therefore chiral. Chiral chromatography is essential for separating the enantiomers (the R and S forms) of these compounds. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). nih.gov Cyclodextrin-based and polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) columns are commonly used to resolve kavalactone enantiomers. thegoodscentscompany.comnih.gov This separation is critical for both assessing the enantiomeric purity of synthetic products and for studying whether different enantiomers have different biological activities.

Spectroscopic Probes and Derivatization Strategies for Enhanced Detection and Quantification in Specialized Research Matrices

While not widely reported specifically for this compound, derivatization is a strategy used in analytical chemistry to improve the detection or separation of target analytes. For kavalactones, this could theoretically be applied to:

Enhance MS Ionization : Attaching a group that is easily ionized could improve sensitivity in LC-MS analysis, particularly in challenging biological matrices.

Improve GC Performance : Derivatizing polar hydroxyl groups (if present on a precursor) to form more volatile silyl (B83357) ethers can improve chromatographic peak shape and thermal stability for gas chromatography.

Introduce a Chromophore/Fluorophore : Adding a molecule that strongly absorbs UV-Vis light or fluoresces would enhance detection limits for HPLC-UV or fluorescence-based methods.

Application of Advanced Chemometric Approaches in Analytical Data Interpretation for Comprehensive Profiling

The large, complex datasets generated by techniques like HRMS and NMR in metabolomics studies necessitate the use of chemometrics for data interpretation. Multivariate statistical methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are used to analyze the data, identify patterns, and pinpoint the specific compounds that differentiate between sample groups (e.g., treated vs. untreated cells). Such methods have been employed in studies where this compound was identified as a differential metabolite, demonstrating the power of chemometrics to extract meaningful biological information from complex analytical profiles. nih.gov

Computational Chemistry and Molecular Modeling of 11,12 Dimethoxydihydrokawain

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Key applications include the calculation of:

Molecular Geometries: Determining the most stable three-dimensional arrangement of atoms. unipd.it

Reaction Energetics: Calculating the energy changes associated with chemical reactions, such as isomerization or decomposition. unipd.it

Spectroscopic Properties: Predicting spectra like Nuclear Magnetic Resonance (NMR) and Infrared (IR), which are crucial for structural identification and characterization. nih.gov

Electronic Properties: Estimating ionization potential and electron affinity, which relate to the molecule's behavior in redox reactions. nih.gov

These calculations are often performed using composite methods like the Gaussian-n theories (e.g., G3, G4) or the Complete Basis Set (CBS) methods, which combine results from different levels of theory to achieve high accuracy, often approaching experimental precision. wikipedia.org

Table 1: Examples of Predictable Properties via Quantum Chemistry

| Property Category | Specific Prediction | Relevance to 11,12-Dimethoxydihydrokawain |

| Structural | Bond lengths, bond angles, dihedral angles | Defines the precise 3D structure and conformational possibilities. |

| Electronic | HOMO-LUMO gap, electrostatic potential map | Indicates kinetic stability and regions of positive/negative charge. |

| Spectroscopic | IR vibrational frequencies, NMR chemical shifts | Aids in experimental identification and structural confirmation. |

| Thermodynamic | Enthalpy of formation, Gibbs free energy | Predicts stability and spontaneity of potential reactions. |

Molecular Docking Simulations for Protein-Ligand Interaction Prediction and Target Engagement Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.netwustl.edu This method is instrumental in generating hypotheses about the biological targets of a compound. mdpi.com The process involves sampling numerous possible conformations of the ligand within the binding site of a protein and then using a scoring function to rank these poses based on their predicted binding affinity. wustl.edunih.gov

For this compound, docking studies could be performed against a panel of known protein targets associated with the bioactivity of other kavalactones, such as cyclooxygenase (COX) enzymes or various cytochrome P450 (CYP) enzymes involved in metabolism. nih.govnih.gov The results, often expressed as a binding energy or score, help prioritize which protein-ligand interactions are most likely and warrant further experimental investigation. nih.govjmbfs.org Software like AutoDock, GOLD, and MOE are commonly used for these simulations. wustl.edunih.gov

Table 2: Hypothetical Molecular Docking Workflow for this compound

| Step | Description | Tools/Methods | Expected Outcome |

| 1. Preparation | Obtain 3D structures of this compound and target proteins (e.g., from PDB). frontiersin.org | ChemDraw, Open Babel | Optimized and correctly formatted molecular structures. |

| 2. Docking | Place the ligand into the defined active site of the protein and explore binding modes. sourceforge.io | AutoDock Vina, PyRx | A set of possible binding poses for the ligand. researchgate.netsourceforge.io |

| 3. Scoring | Evaluate and rank the generated poses using a scoring function. mdpi.com | Empirical scoring functions (e.g., Vina score) | A ranked list of ligand poses with predicted binding affinities (e.g., in kcal/mol). jmbfs.org |

| 4. Analysis | Visualize the top-ranked pose and analyze intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). rsc.org | PyMOL, Discovery Studio | Identification of key amino acid residues involved in binding and a hypothesis for the mechanism of interaction. rsc.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics of this compound with Biological Macromolecules

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the physical movements of atoms and molecules over time. nih.govwikipedia.org Unlike the static picture from molecular docking, MD simulations can reveal the conformational flexibility of this compound and the stability of its interaction with a biological target. nih.gov

Starting with a docked complex from the previous step, an MD simulation would place the protein-ligand system in a simulated aqueous environment and calculate the forces between atoms using a force field. wikipedia.orgaston.ac.uk By solving Newton's equations of motion, the trajectory of every atom is tracked over a set period, typically nanoseconds to microseconds. wikipedia.org This allows researchers to:

Assess the stability of the predicted binding pose from docking. nih.gov

Observe conformational changes in both the ligand and the protein upon binding. nih.gov

Calculate the binding free energy with higher accuracy using methods like MM/PBSA or MM/GBSA.

Understand the role of water molecules in the binding interface.

MD simulations are computationally intensive but offer invaluable insights into the dynamic nature of molecular recognition. nih.govarxiv.org

Cheminformatics Approaches for Virtual Screening, Scaffold Hopping, and Lead Optimization Studies

Cheminformatics combines computer science and chemistry to analyze large datasets of chemical structures and information. frontiersin.org In the context of this compound, these approaches can accelerate the discovery of new, related compounds with potentially enhanced properties. nih.gov

Virtual Screening: Instead of docking a single molecule, entire libraries containing millions of virtual compounds can be rapidly screened against a protein target to identify new potential "hits". nih.govfrontiersin.orgnih.gov This is a cost-effective way to explore vast chemical space.

Scaffold Hopping: This technique aims to find new molecular backbones (scaffolds) that can maintain the key interactions of a known active compound, like this compound, but possess different core structures. jmbfs.org This can lead to novel intellectual property and improved ADME properties.

Lead Optimization: Once an active compound ("lead") is identified, cheminformatics models can suggest specific chemical modifications to improve its potency, selectivity, or ADME profile. jmbfs.org This involves building QSAR (Quantitative Structure-Activity Relationship) models that correlate chemical features with biological activity, guiding the synthesis of more effective analogues.

These computational strategies are integral to modern drug discovery and chemical biology, enabling a more rational and efficient design process for novel molecules based on the structure of this compound. mit.eduoup.com

Research on Derivatization and Bioconjugation Strategies for 11,12 Dimethoxydihydrokawain

Synthesis of Fluorescent Probes and Reporter Molecules for Cellular Imaging and Localization Studies

The development of fluorescent probes is crucial for visualizing the distribution and interaction of bioactive molecules within living cells. nih.govnih.gov A fluorescent probe based on 11,12-dimethoxydihydrokawain would involve chemically linking a fluorophore—a molecule that emits light upon excitation—to the kavalactone structure. The ideal probe would be cell-permeable, non-toxic, and exhibit a significant increase in fluorescence (a "turn-on" response) upon binding to its cellular target, which minimizes background noise and allows for clear imaging. wiley.com

Design and Synthesis Strategies: The synthesis of such a probe would require identifying a suitable position on the this compound scaffold for modification that does not disrupt its biological activity. The lactone ring and the aromatic ring present potential sites for derivatization. A linker arm is often introduced between the kavalactone and the fluorophore to ensure that the bulky fluorescent tag does not sterically hinder the interaction with its target protein.

Commonly used fluorophores for these applications include rhodamine, fluorescein, and silicon-rhodamine (SiR) derivatives. wiley.commdpi.com SiR dyes are particularly advantageous due to their far-red emission wavelengths, which reduce cellular autofluorescence and allow for deeper tissue penetration. wiley.com

Potential Applications in Cellular Imaging: Once synthesized, a fluorescent this compound probe could be used in various cellular imaging techniques:

Confocal Fluorescence Microscopy: To determine the subcellular localization of the compound, for instance, whether it accumulates in the mitochondria, nucleus, or cytoplasm. mdpi.com

Live-Cell Imaging: To track the movement and dynamics of the compound within living cells in real-time, providing insights into its uptake, trafficking, and residence time. wiley.com

Super-Resolution Microscopy (e.g., STED): To visualize the interaction of the probe with its target at a resolution beyond the diffraction limit of light, offering unprecedented detail of the molecular interactions. wiley.com

While direct synthesis of a fluorescent this compound probe has not been reported, studies on other natural products provide a proof of concept. For example, fluorescent probes of the anticancer agent betulinic acid have been successfully used to image its cellular targets. rsc.org Similarly, the development of a ratiometric two-photon fluorescent probe for Cytochrome P450 1A demonstrates the sophistication of modern probe design for imaging specific enzymes. researchgate.net

Table 1: Potential Fluorophores for Derivatizing this compound

| Fluorophore Class | Example | Key Advantages for Cellular Imaging | Potential Challenges |

|---|---|---|---|

| Xanthene Dyes | Fluorescein, Rhodamine B | High quantum yield, well-established chemistry. mdpi.com | Susceptible to photobleaching, lower signal-to-noise. |

| Silicon-Rhodamine (SiR) | SiR-derivatives | Far-red emission, high membrane permeability, suitable for super-resolution. wiley.com | More complex synthesis. |

| Cyanine Dyes | Cy3, Cy5 | Bright and photostable, available in various emission wavelengths. | Can be prone to non-specific binding. wiley.com |

| Quantum Dots (QDs) | CdSe/ZnS QDs | Extremely photostable, tunable emission, high brightness. frontiersin.org | Potential cytotoxicity, larger size may affect biological activity. |

Prodrug Conceptions and Design for Enhanced Systemic Delivery and Bioavailability in Preclinical Models (academic, not clinical)

Prodrugs are inactive or less active derivatives of a drug molecule that are designed to undergo enzymatic or chemical transformation in the body to release the active parent drug. nih.govijnrd.org This strategy is widely used to overcome poor physicochemical or pharmacokinetic properties, such as low water solubility or poor membrane permeability, which can limit a compound's bioavailability. nih.govresearchgate.netmdpi.com Kavalactones, including presumably this compound, can have their bioavailability influenced by co-administration with other kava (B3030397) components, suggesting that metabolism and transport are key factors that could be optimized via a prodrug approach. nih.gov

Prodrug Strategies for this compound: The structure of this compound offers several handles for prodrug design. The lactone ring, for instance, could be hydrolyzed to a hydroxy acid, which could then be esterified with various promoieties.

Improving Solubility: To enhance aqueous solubility, a hydrophilic group like a phosphate, amino acid, or a short polyethylene (B3416737) glycol (PEG) chain could be attached. mdpi.com This would be particularly useful for developing formulations.

Improving Permeability: To improve absorption across biological membranes like the intestinal wall or the blood-brain barrier, a lipophilic promoiety could be added. mdpi.com This often involves creating esters with fatty acids or other lipophilic groups to temporarily increase the molecule's logP value. researchgate.net

Targeted Delivery: A more advanced strategy involves attaching a promoiety that is recognized by specific transporters or is cleaved by enzymes overexpressed in a particular tissue (e.g., in tumors). ijnrd.org For example, the valyl ester prodrug of acyclovir, valacyclovir, is recognized by the peptide transporter hPEPT1, leading to significantly higher oral bioavailability compared to the parent drug. nih.gov

Preclinical evaluation of these prodrugs would involve in vitro stability studies in plasma and simulated gastric/intestinal fluids, followed by in vivo pharmacokinetic studies in animal models to measure the concentration of the released parent drug in the bloodstream over time.

Bioconjugation Approaches for Immobilization, Biosensor Development, and In Vitro Assay Enhancements

Bioconjugation involves attaching a molecule like this compound to a solid support, surface, or larger biomolecule. nih.gov This immobilization is fundamental for a range of biotechnological applications.

Immobilization for Affinity Chromatography: By covalently linking this compound to a stationary phase (e.g., agarose (B213101) beads), an affinity chromatography column can be created. This tool would be invaluable for isolating and identifying binding partners from a complex protein mixture, complementing the AfBPP approach.

Biosensor Development: A biosensor is an analytical device that combines a biological recognition element with a transducer to generate a measurable signal upon target binding. mdpi.com this compound could serve as the recognition element to detect its protein targets.

Surface Plasmon Resonance (SPR): The kavalactone could be immobilized on a gold chip. When a solution containing its target protein flows over the chip, binding causes a change in the refractive index at the surface, which is detected by the SPR instrument. This allows for real-time, label-free analysis of binding kinetics (on- and off-rates) and affinity.

Electrochemical Biosensors: The compound could be immobilized on an electrode surface. mdpi.com Target binding could then be detected by a change in electrical properties, such as impedance or current. mdpi.com

Aptamer-Based Sensors: An alternative approach involves the in vitro selection of short DNA or RNA sequences (aptamers) that bind specifically to this compound. mdpi.com These aptamers can then be integrated into fluorescent or electrochemical sensor platforms. A recent project aimed to develop a DNA aptamer-based biosensor for kava, demonstrating the feasibility of this approach for related molecules. digitellinc.com

Enhancing In Vitro Assays: Immobilizing this compound on the surface of microtiter plates can be used to develop high-throughput screening assays, such as an ELISA-like assay, to screen for binding partners or to test other small molecules that might compete for the same binding site. This can improve assay sensitivity and selectivity. mit.edu

Future Research Trajectories and Academic Significance for 11,12 Dimethoxydihydrokawain Studies

Integration with Systems Biology Approaches: Multi-omics Data Analysis for Comprehensive Biological Understanding

A significant future direction lies in integrating multi-omics data to build a comprehensive picture of 11,12-Dimethoxydihydrokawain's role within the kava (B3030397) plant and its effects on biological systems. Researchers have successfully used multi-omics approaches to elucidate the biosynthetic pathways of the major kavalactones. mit.eduresearchgate.net This involves combining genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiling) to understand the complex series of enzymatic reactions that produce these compounds. mit.edubiorxiv.org

Future studies could apply this framework specifically to this compound. By analyzing tissues where this compound is present and correlating its abundance with gene and protein expression data, researchers could identify the specific O-methyltransferases (OMTs) and other tailoring enzymes responsible for its unique dimethoxy structure. biorxiv.orgbiorxiv.org Such studies, which have been foundational for understanding kavalactone diversity, would clarify its biosynthesis and regulatory networks within the plant. mit.eduresearchgate.net This systems-level understanding is the first step toward harnessing its production through synthetic biology. biorxiv.orgbiorxiv.org

Table 1: Hypothetical Multi-omics Research Plan for this compound

| Omics Level | Methodology | Objective | Potential Outcome |

| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantify this compound and its precursors across different kava cultivars and tissues. biorxiv.org | Identify where and when the compound is produced, providing clues to its function. |

| Transcriptomics | RNA-Sequencing | Profile gene expression in tissues with high concentrations of the target compound. mit.edu | Identify candidate genes for biosynthetic enzymes (e.g., O-methyltransferases, reductases). |

| Proteomics | Mass Spectrometry-based Proteomics | Correlate protein abundance with metabolite levels. | Confirm the expression of biosynthetic enzymes at the protein level. |

| Data Integration | Bioinformatics & Pathway Analysis | Integrate all three datasets to build a predictive model of the biosynthetic pathway. | Elucidate the complete enzymatic sequence leading to this compound. |

Development of Novel Synthetic Routes to Unexplored or Challenging Kawainoid Analogues

While the biosynthesis of kavalactones is complex, chemical synthesis offers a direct route to producing this compound and its analogues for research purposes. The development of versatile and efficient synthetic pathways is a crucial area of future research. acs.orgwilliams.edu Past syntheses of kavalactones have employed various strategies, including those based on aldol (B89426) reactions and Stille couplings, to construct the core α-pyrone structure. acs.orgwilliams.edu

Future work will likely focus on asymmetric synthesis to produce enantiomerically pure compounds, which is critical since the biological activity of many kavalactones is stereospecific. williams.eduwikipedia.org Techniques like dynamic kinetic resolution, which can theoretically convert a racemic mixture entirely into a single desired enantiomer, represent a powerful approach. uni-bayreuth.deprinceton.edu A recent study demonstrated a chemoenzymatic synthesis of (+)-kavain and its derivatives, including (+)-11,12-dimethoxykavain, using an O-methyltransferase enzyme (JerF) in a dynamic kinetic resolution process. uni-bayreuth.de This highlights the potential of combining chemical synthesis with biocatalysis to access challenging kavalactone analogues with high stereoselectivity. nih.gov Developing these routes would not only provide a reliable source of this compound but also enable the creation of novel analogues with potentially enhanced or different biological activities. nih.govresearchgate.net

Table 2: Comparison of Synthetic Strategies for Kawainoid Compounds

| Synthetic Strategy | Description | Advantages | Future Application for this compound |

| Chiral Auxiliary-Based | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. williams.eduwikipedia.org | High stereocontrol, well-established methods. | Synthesis of specific stereoisomers to test for biological activity. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to produce large quantities of an enantiomerically enriched product. nobelprize.org | Highly efficient, economically desirable for large-scale synthesis. wikipedia.org | Development of a scalable process for producing the pure compound. |

| Chemoenzymatic Synthesis | Combines traditional chemical reactions with enzymatic steps (biocatalysis). uni-bayreuth.de | High selectivity (regio- and stereo-) under mild conditions, potential for novel transformations. | Using enzymes like O-methyltransferases to install the 11,12-dimethoxy groups stereoselectively. uni-bayreuth.de |

Application of Optogenetics or Chemogenetics for Spatiotemporal Control of this compound Activity

Optogenetics and chemogenetics are cutting-edge fields that allow for precise control over biological processes. news-medical.netnews-medical.net Future research could develop sophisticated molecular tools based on this compound to control its activity in space and time.

In a potential optogenetic application, a synthetic derivative of this compound could be "caged" by attaching a photolabile group. This would render the molecule inactive until it is exposed to a specific wavelength of light. By focusing a light source on a particular region of a cell or tissue, researchers could release the active compound with high precision, allowing them to study its localized effects on cellular functions like neuronal signaling. news-medical.net

Chemogenetics involves engineering proteins to respond to specific small molecules. acs.org A library of this compound analogues could be screened to find a compound that selectively activates an engineered receptor. This would enable researchers to turn specific cellular pathways on or off in organisms expressing the engineered receptor, providing a powerful method for dissecting complex biological circuits. probes-drugs.orgresearchgate.net While speculative, these approaches represent a frontier in chemical biology where natural products can be transformed into highly precise research tools. nih.gov

Potential Contributions to Advanced Materials Science or Supramolecular Chemistry

The unique structural features of kavalactones, including this compound, suggest potential applications beyond biology, extending into materials science. Natural products are increasingly recognized as a source of inspiration for novel materials. cymitquimica.com The defined three-dimensional structure and chirality of the kavalactone scaffold make it an interesting building block (a synthon) for supramolecular chemistry.

Future research could explore the self-assembly properties of this compound or its derivatives. The specific arrangement of its methoxy (B1213986) groups and other functional moieties could guide the formation of ordered, higher-level structures with unique properties. For instance, kavalactones have been studied for their ability to form inclusion complexes with cyclodextrins, a basic principle of supramolecular chemistry. This could be leveraged to create novel drug delivery systems or functional materials. The chirality of the molecule is particularly valuable, as chiral assemblies are crucial for applications in enantioselective separation and chiral electronics.

Role in Understanding Natural Product Chemical Ecology and Inter-species Interactions

The diversity of kavalactones in the kava plant strongly suggests they play specific roles in its interactions with the environment. wikipedia.org Chemical ecology seeks to understand the function of these compounds in processes like defense against herbivores, deterrence of pathogens, or communication with other organisms. iarc.fr The concentration and type of kavalactones vary significantly between different parts of the plant (roots, stems, leaves) and among different cultivars. mdpi.com

Future research should investigate the specific ecological role of this compound. Its unique structure may be an adaptation to a particular environmental pressure. For example, it might be especially potent against a specific fungal pathogen or insect herbivore prevalent in the kava plant's native habitat. Studies comparing the metabolic profiles of plants under different stress conditions (e.g., insect attack, microbial infection) could reveal whether the production of this compound is induced as a defense mechanism. Unraveling this role would not only provide fundamental insights into plant-environment interactions but could also lead to new applications in agriculture, for example, as a natural pesticide.

Q & A

Q. How can meta-analyses of existing literature improve hypothesis generation for this compound?

- Methodological Answer : Use PRISMA guidelines to systematically evaluate studies, focusing on variables like sample purity, assay type, and species specificity. Tools like RevMan or MetaLab can aggregate EC₅₀ values and perform heterogeneity testing to identify outliers .

Experimental Design and Validation

Q. What controls are essential for in vivo studies investigating this compound’s anxiolytic properties?

- Methodological Answer : Include:

- Positive controls : Diazepam for GABA-A receptor modulation.

- Vehicle controls : Matched solvent concentrations (e.g., PEG 400).

- Negative controls : Wild-type vs. GABA-A receptor knockout models.

A 2024 neuropharmacology review underscores the need for blinded, randomized trial designs to reduce bias .

Q. How can researchers design assays to differentiate this compound’s effects from other kava lactones?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.